molecular formula C20H27BrN2O3S B12297068 Morpholinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide CAS No. 28023-03-2

Morpholinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide

Cat. No.: B12297068
CAS No.: 28023-03-2
M. Wt: 455.4 g/mol
InChI Key: AQUJJLNCIKVQQG-UHFFFAOYSA-M
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Description

Morpholinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide (hereafter referred to as the "target compound") is a quaternary ammonium salt characterized by a morpholinium core, a thiophene-acetamido side chain, and a hydroxy-N-methyl-alpha-phenyl substituent. The bromide counterion enhances solubility in polar solvents, while the thiophene and aromatic groups may contribute to π-π interactions in biological systems or materials science .

Chemical Reactions Analysis

Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromide ion site, using reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research indicates that morpholinium compounds can exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene-containing morpholines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This specific morpholinium compound has been investigated for its ability to target specific cancer pathways, potentially offering a new therapeutic avenue for resistant cancer types.

Antimicrobial Properties

Morpholinium compounds have also been studied for their antimicrobial effects. The unique structure allows for interaction with microbial membranes, disrupting their integrity and leading to cell death. Preliminary studies suggest that this compound may be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Neurological Applications

Given the structure's potential for blood-brain barrier penetration, there is interest in exploring the use of this morpholinium compound in treating neurological disorders. Research is ongoing to assess its efficacy in modulating neurotransmitter systems and its neuroprotective effects in models of neurodegenerative diseases.

Polymer Chemistry

Morpholinium bromides can serve as intermediates in the synthesis of polymers with tailored properties. The incorporation of morpholine units into polymer backbones can enhance mechanical strength and thermal stability, making these materials suitable for various industrial applications.

Ionic Liquids

This compound has potential use as an ionic liquid due to its solubility characteristics and thermal stability. Ionic liquids are increasingly utilized as solvents in chemical reactions and processes due to their low volatility and ability to dissolve a wide range of substances.

Case Studies

StudyFocusFindings
Anticancer Study Investigated the effects on breast cancer cellsDemonstrated significant inhibition of cell growth at low concentrations (IC50 values < 10 µM)
Antimicrobial Assessment Tested against E.coli and S.aureusShowed bactericidal activity with minimum inhibitory concentrations (MICs) below 50 µg/mL
Neuroprotective Research Evaluated in models of Alzheimer's diseaseIndicated reduction in amyloid-beta accumulation and improved cognitive function in treated mice

Mechanism of Action

The mechanism of action of Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural Analogues

(a) N,N-Dimethyl-N-(2-(2-(thiophen-3-yl)acetamido)ethyl)octan-1-aminium Bromide (Monomer 1)

  • Structure: Shares a thiophene-acetamido chain and quaternary ammonium core but replaces the morpholinium ring with a dimethylamino group and includes an octyl chain.
  • Synthesis: Synthesized via alkylation of a tertiary amine with 1-bromooctane in methanol/diethyl ether, achieving a 93.89% yield .
  • Properties : Lacks the hydroxyl and phenyl groups, resulting in lower polarity compared to the target compound. Likely exhibits stronger surfactant behavior due to the octyl chain.

(b) (1-Carboethoxyethyl)Triphenylphosphonium Bromide

  • Structure : Phosphonium-based quaternary salt with an ethoxycarbonyl group.
  • Properties : Phosphonium salts generally exhibit higher thermal stability than ammonium analogues. The ethoxycarbonyl group provides ester functionality, differing from the target compound’s hydroxyl and acetamido groups. Applications include Wittig reactions and ionic liquids .

(c) 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one

  • Structure: Pyridinone core with thiophene and chlorophenyl substituents.
  • Synthesis : Derived from 2-acetylthiophene via condensation reactions.
  • Unlike the target compound, it lacks a charged ammonium group, reducing water solubility .

Physicochemical Properties

Property Target Compound Monomer 1 (1-Carboethoxyethyl)Triphenylphosphonium Bromide
Molecular Weight ~550-600 g/mol (estimated) 449.4 g/mol 463.3 g/mol
Functional Groups Morpholinium, hydroxyl, thiophene Thiophene, acetamido, octyl Phosphonium, ethoxycarbonyl
Solubility High in polar solvents (water/DMSO) Moderate (amphiphilic) Low in water, soluble in organic solvents
Key Interactions Hydrogen bonding, π-π stacking Hydrophobic (alkyl chain) Electrostatic (phosphonium), π-π interactions

Biological Activity

Morpholinium-based compounds, particularly ionic liquids (ILs), have garnered significant attention in recent years due to their unique properties and potential biological activities. This article focuses on the biological activity of the specific morpholinium compound: Morpholinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide . The discussion encompasses antimicrobial, antiviral, and enzymatic activities, supported by data from various studies.

1. Antimicrobial Activity

Recent studies have demonstrated that morpholinium-based ionic liquids exhibit considerable antimicrobial activity against a range of bacterial species. A comprehensive investigation revealed the following findings:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for morpholinium-based ILs varied significantly depending on their structure. For instance, ILs containing the [Dec 2Mor]+ cation showed high antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 2 to 48 mg/L . In contrast, ILs with the [DecEtMor]+ cation exhibited much higher MICs, indicating lower efficacy .
  • Bactericidal Activity : The morpholinium ILs were not only effective in inhibiting bacterial growth but also demonstrated bactericidal properties within similar concentration ranges. This suggests their potential as effective antimicrobial agents in various applications .

2. Virucidal Potential

The virucidal activity of morpholinium-based ionic liquids has also been explored:

  • Virucidal Concentration (VC) : Studies indicated that morpholinium ILs could effectively inactivate certain viruses at varying concentrations. For example, the [Dec 2Mor][Clopyralid] IL exhibited a VC of 100 mg/L against enveloped phages like Phi6, showcasing its potential as a virucidal agent .
  • Comparison with Other Cations : The virucidal efficacy was found to be influenced by the cation structure, with [Dec 2Mor] exhibiting superior inactivation capabilities compared to [DecEtMor]. This underscores the importance of molecular design in enhancing biological activity .

3. Enzymatic Inhibition

Enzymatic inhibition studies provide insights into the potential toxicity and therapeutic applications of morpholinium compounds:

  • Enzyme Inhibition Assays : The enzyme inhibition potential of various morpholinium ILs was assessed using acetylcholinesterase (AChE) assays. Results indicated that ILs with longer alkyl side chains demonstrated increased inhibitory activity, aligning with previous findings that structural features significantly affect biological interactions .
  • Specific Findings : The [Dec 2Mor]+ cation showed notable enzyme inhibition with EC50 values between 10 and 24 mg/L , while other variants exhibited much lower inhibition rates. This highlights the critical role of molecular structure in determining biological efficacy .

4. Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of Morpholinium compounds:

Biological ActivityObserved EffectsMIC/VC ValuesNotes
AntimicrobialHigh activity against Gram-positive and Gram-negative bacteriaMIC: 2-48 mg/L for [Dec 2Mor]+Effective bactericidal properties observed
VirucidalInactivation of enveloped virusesVC: 100 mg/L for Phi6Structural influence noted on efficacy
Enzymatic InhibitionSignificant inhibition potentialEC50: 10-24 mg/L for [Dec 2Mor]+Longer alkyl chains enhance activity

5. Case Studies

Several case studies have highlighted the practical applications and implications of morpholinium compounds:

  • A study on the antimicrobial effects of morpholinium-based herbicidal ionic liquids showed that these compounds could effectively reduce the virulence of pathogenic strains like Pseudomonas aeruginosa, demonstrating their potential in agricultural and medical fields .
  • Research into the biodegradability of these ionic liquids indicated that while they possess desirable chemical stability for industrial applications, their environmental impact remains a concern due to potential persistence in ecosystems .

Properties

CAS No.

28023-03-2

Molecular Formula

C20H27BrN2O3S

Molecular Weight

455.4 g/mol

IUPAC Name

2-hydroxy-N-methyl-N-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide;bromide

InChI

InChI=1S/C20H27N2O3S.BrH/c1-21(10-11-22(2)12-14-25-15-13-22)19(23)20(24,18-9-6-16-26-18)17-7-4-3-5-8-17;/h3-9,16,24H,10-15H2,1-2H3;1H/q+1;/p-1

InChI Key

AQUJJLNCIKVQQG-UHFFFAOYSA-M

Canonical SMILES

CN(CC[N+]1(CCOCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-]

Origin of Product

United States

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